molecular formula C10H25N3O4Si B8535858 4-(3-Triethoxysilylpropyl)Semicarbazide

4-(3-Triethoxysilylpropyl)Semicarbazide

Cat. No. B8535858
M. Wt: 279.41 g/mol
InChI Key: VERRNOCOFBDNRE-UHFFFAOYSA-N
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Patent
US04645846

Procedure details

A mixture of 44.2 g (0.20 mole) 3-aminopropyltriethoxysilane and 18.0 g (0.20 mole) methyl hydrazinocarboxylate under nitrogen was gradually heated to 150° C. with a slow distillation of the evolved methanol/ethanol from the reaction. After 2 hours at 150° C., 9.1 g. of distillate had been collected, and the reaction mass was cooled to ambient. The pale yellow oil was decanted from the small amount of white solid; yield 51 g (91%). IR (neat) 3320, 1640 (br), 1540 (br), 1070 (br), 940, 790 cm-1. NMR (CDCl3) 0.4-1.0 (m; 2H), 1.2 (t; 9H), 1.3-2.0 (m; 2H), 2.9-3.5 (m; 2H), 3.5-4.1 (m; 8H), 6.3 (br; 2H) ppm.
Quantity
44.2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[NH:15]([C:17](OC)=[O:18])[NH2:16]>CO.C(O)C>[CH2:10]([O:9][Si:5]([O:12][CH2:13][CH3:14])([O:6][CH2:7][CH3:8])[CH2:4][CH2:3][CH2:2][NH:1][C:17](=[O:18])[NH:15][NH2:16])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
44.2 g
Type
reactant
Smiles
NCCC[Si](OCC)(OCC)OCC
Name
Quantity
18 g
Type
reactant
Smiles
N(N)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
of distillate had been collected
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was cooled
CUSTOM
Type
CUSTOM
Details
The pale yellow oil was decanted from the small amount of white solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)O[Si](CCCNC(NN)=O)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.